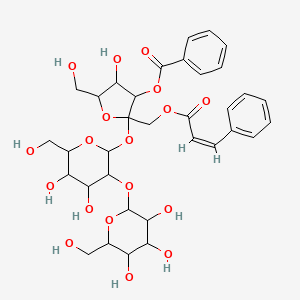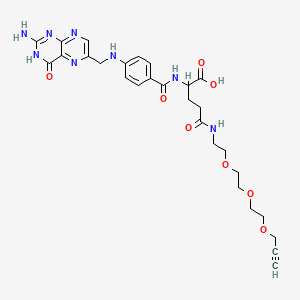
Cupric Sulfate,Basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric sulfate, basic, also known as copper(II) sulfate, is a chemical compound with the formula CuSO₄. It is a highly soluble, crystalline material that plays a vital role in a wide range of industries, with applications spanning from agriculture to public health. The most common form of cupric sulfate is the pentahydrate, which is known for its bright blue color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cupric sulfate can be prepared by treating metallic copper with heated and concentrated sulfuric acid, or by treating the oxides of copper with dilute sulfuric acid . The reaction conditions typically involve heating to facilitate the reaction and ensure complete dissolution of the copper.
Industrial Production Methods: Industrially, cupric sulfate is produced by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . This process results in a product that is widely used across various fields.
Analyse Des Réactions Chimiques
Types of Reactions: Cupric sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cupric sulfate can be reduced to cuprous sulfate (Cu₂SO₄) using reducing agents such as hydrogen sulfide.
Reduction: When heated to 650°C, cupric sulfate decomposes to yield cupric oxide (CuO) and sulfur trioxide (SO₃).
Substitution: Cupric sulfate reacts with chloride ions in concentrated hydrochloric acid to form tetrachlorocuprate(II) (CuCl₄²⁻).
Major Products:
- Cupric oxide (CuO)
- Sulfur trioxide (SO₃)
- Tetrachlorocuprate(II) (CuCl₄²⁻)
Applications De Recherche Scientifique
Cupric sulfate has a wide range of scientific research applications:
- Chemistry: It is used as a reagent in analytical chemistry and in the preparation of other copper compounds .
- Biology: Cupric sulfate is used in biological research to study the effects of copper on various biological systems .
- Medicine: It is used as a locally applied fungicide, bactericide, and astringent .
- Industry: Cupric sulfate is used in electroplating baths, as an electrolyte for batteries, and as a raw material in the preparation of other copper compounds .
Mécanisme D'action
Cupric sulfate exerts its effects by acting as a source of copper ions, which are essential for various biological processes. Copper ions can act as either a recipient or a donor of electrons, participating in various redox reactions . In biological systems, copper ions are involved in the function of enzymes such as cytochrome c oxidase and superoxide dismutase . Copper ions are transported into cells via specific transporters and are incorporated into proteins and enzymes, playing a crucial role in cellular metabolism .
Comparaison Avec Des Composés Similaires
- Cuprous oxide (Cu₂O)
- Cuprous chloride (Cu₂Cl₂)
- Cuprous sulfide (Cu₂S)
- Cupric oxide (CuO)
- Cupric chloride (CuCl₂)
Comparison: Cupric sulfate is unique due to its high solubility in water and its vibrant blue color in the pentahydrate form . Unlike cuprous compounds, which are typically colorless and less soluble, cupric sulfate is widely used in various applications due to its solubility and reactivity .
Propriétés
Formule moléculaire |
Cu2H4O6S |
|---|---|
Poids moléculaire |
259.19 g/mol |
Nom IUPAC |
copper(1+);sulfate;dihydrate |
InChI |
InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
Clé InChI |
HRMHTQYEURVAQC-UHFFFAOYSA-L |
SMILES canonique |
O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)






![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)

